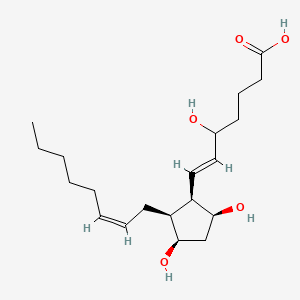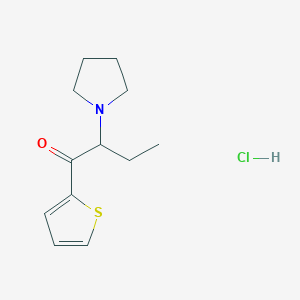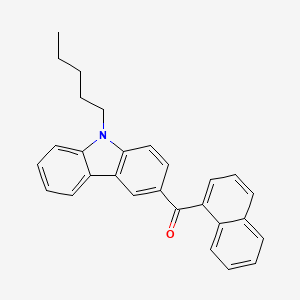
Cy5-Amine chloride hydrochloride
Descripción general
Descripción
Cy5-Amine chloride hydrochloride, also known as Cyanine5 amine hydrochloride, is a potent fluorescent dye. It is widely used in various scientific fields due to its bright fluorescence and stability. This compound is particularly valuable in biological and chemical research for labeling and imaging applications.
Mecanismo De Acción
Target of Action
Cy5-Amine chloride hydrochloride, also known as 6-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride, is primarily used as a fluorescent dye . Its primary targets are primary amine-containing macromolecules . These macromolecules can be found in various biological structures, including proteins and nucleic acids .
Mode of Action
The this compound dye operates by binding to its targets through a reaction with activated esters and activated carboxy groups . This reaction allows the dye to attach to the target macromolecule, enabling it to fluoresce under specific conditions .
Biochemical Pathways
It is known that the dye’s fluorescence properties can be influenced by the sequence of nearby nucleotides . For instance, purines in the immediate vicinity can increase the fluorescence intensity of Cy5 .
Pharmacokinetics
It is known that the dye is soluble in water, dmso, and ethanol , which may influence its bioavailability and distribution within a biological system.
Result of Action
The primary result of this compound’s action is the production of fluorescence. This fluorescence can be detected and measured, providing a means of tracking the dye-labeled macromolecules within a biological system . This makes it a valuable tool in various research applications, including genomics, biology, and nanotechnology .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, its fluorescence efficiency is known to be lower in non-viscous aqueous solutions . Additionally, the dye is reported to be light-sensitive , which means its stability and efficacy may be affected by exposure to light. Therefore, it is typically stored in the dark under desiccating conditions .
Análisis Bioquímico
Biochemical Properties
The Cy5-Amine chloride hydrochloride is known for its ability to react with activated esters and activated carboxy groups . This property allows it to be conjugated with a variety of biomolecules, including enzymes and proteins, to form stable amide bonds . The nature of these interactions is primarily covalent bonding, which ensures the stability of the formed complexes .
Cellular Effects
The cellular effects of this compound are primarily observed through its fluorescence properties. It has been reported that the fluorescence of this compound can be modulated by the sequence of nucleobases in close proximity to the dye . This property allows it to be used as a tool for tracking and quantifying fluorescence with nucleic acids in cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the modulation of the energy barrier associated with rotational isomerization . Nucleobases in close proximity to the dye can quench or enhance fluorescence through this mechanism . This property is particularly useful in fluorescence measurements in critical assays such as FISH, qPCR, or high-throughput sequencing .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to its photostability . It is reported to be light-sensitive and should be stored in the dark . It is also recommended to prepare and use solutions on the same day to avoid hydrolysis of the NHS-ester moiety .
Dosage Effects in Animal Models
High concentrations of this compound can lead to self-quenching , which may affect the fluorescence intensity and thus the interpretation of results.
Subcellular Localization
This compound has been shown to localize to mitochondria when incubated with cells at concentrations over 1 μM . This property makes it a potential mitochondrial targeting agent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cy5-Amine chloride hydrochloride typically involves the reaction of Cyanine5 dye with amine groupsThis method allows for the efficient coupling of the dye with terminal alkynes .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency.
Análisis De Reacciones Químicas
Types of Reactions: Cy5-Amine chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can react with carboxyl groups to form stable amide bonds.
Oxidation and Reduction Reactions: The dye can undergo redox reactions under specific conditions.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions.
Carboxyl-Containing Compounds: For coupling reactions.
Oxidizing and Reducing Agents: For redox reactions.
Major Products: The major products formed from these reactions include various labeled biomolecules and polymers, which are used in imaging and diagnostic applications .
Aplicaciones Científicas De Investigación
Cy5-Amine chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent tag for studying molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Comparación Con Compuestos Similares
Cy3-Amine Chloride Hydrochloride: Another fluorescent dye with similar applications but different spectral properties.
Cy7-Amine Chloride Hydrochloride: Offers longer wavelength fluorescence, useful for deep tissue imaging.
Uniqueness: Cy5-Amine chloride hydrochloride is unique due to its optimal balance of brightness, photostability, and compatibility with various biological systems. Its fluorescence efficiency and stability make it a preferred choice for many applications compared to other cyanine dyes .
Propiedades
IUPAC Name |
6-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N4O.2ClH/c1-37(2)30-20-13-15-22-32(30)41(5)34(37)24-10-8-11-25-35-38(3,4)31-21-14-16-23-33(31)42(35)29-19-9-12-26-36(43)40-28-18-7-6-17-27-39;;/h8,10-11,13-16,20-25H,6-7,9,12,17-19,26-29,39H2,1-5H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDODHVIKOGGOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B3026396.png)

![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B3026400.png)











